molecular formula C19H15ClFN3O2S B2790651 N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899743-93-2

N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2790651
CAS No.: 899743-93-2
M. Wt: 403.86
InChI Key: IZKWQPBIACKREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 3-chloro-4-fluorophenyl group and a sulfanyl-linked acetamide moiety. Its molecular structure combines halogenated aromaticity with hydrogen-bonding capabilities, making it a candidate for pharmaceutical or materials science applications. Key structural elements include:

  • Sulfanyl bridge: Provides conformational flexibility and redox-active properties.
  • Acetamide-benzyl group: Facilitates hydrogen bonding and modulates lipophilicity.

Properties

IUPAC Name

N-benzyl-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-15-10-14(6-7-16(15)21)24-9-8-22-18(19(24)26)27-12-17(25)23-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKWQPBIACKREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with benzyl bromide to form N-benzyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with 2-chloro-3-oxopyrazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Chemical Reactions Analysis

N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to form various substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, including cancer and bacterial infections.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazinone Ring

N-benzyl-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (G195-0139)
  • Substituent : 4-methylphenyl .
  • Molecular Weight : 365.45 vs. ~407.87 (estimated for the target compound).
  • Lipophilicity : logP = 2.22 .
2-{[4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
  • Substituents: 3-chloro-4-methoxyphenyl (pyrazinone) and 3-methoxybenzyl (acetamide) .
  • Molecular Weight : 445.92.
  • Key Differences : Methoxy groups improve solubility compared to chloro/fluoro groups but may reduce metabolic stability.

Functional Group Modifications

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Core Structure : Acetamide-linked naphthalene and 3-chloro-4-fluorophenyl groups .
  • Conformation : Dihedral angle of 60.5° between aromatic rings .
Coupling Products (e.g., 13a–e in )
  • Core Structure: Cyanoacetanilide coupled with diazonium salts .
  • Functional Groups : Sulfamoyl (e.g., 13a: C16H15N5O3S) vs. acetamide in the target compound.

Physicochemical Properties

Compound Molecular Weight logP Hydrogen Bond Acceptors Key Substituents
Target Compound ~407.87 ~2.5* 6 3-Chloro-4-fluorophenyl, benzyl
G195-0139 365.45 2.22 6 4-Methylphenyl, benzyl
899988-00-2 445.92 N/A 7 3-Chloro-4-methoxyphenyl, 3-methoxybenzyl
N-(3-Cl-4-F-phenyl)-2-naphthylamide 329.76 N/A 3 Naphthalen-1-yl, 3-Cl-4-F-phenyl

*Estimated based on substituent contributions.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrazinone core via cyclocondensation of substituted phenylhydrazines with diketones or equivalent precursors.
  • Step 2 : Introduction of the sulfanyl-acetamide moiety through nucleophilic substitution or thiol-ene coupling.
  • Step 3 : Final functionalization (e.g., benzylation) using reagents like benzyl bromide under basic conditions.
    Key Considerations :
  • Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–100°C) significantly impact yield and purity .
  • Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How is the compound structurally characterized in academic research?

Characterization relies on spectroscopic and computational methods:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • Computational Modeling : DFT calculations predict electronic properties and reactive sites .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Poor aqueous solubility (common in aryl/heterocyclic compounds) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage .
  • LogP : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity for cellular permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Structural Analogues : Minor substituent changes (e.g., chloro vs. fluoro groups) alter target binding. Compare IC50_{50} values of analogues to identify structure-activity relationships (SAR) .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms affect results. Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) .
    Example : A 2024 study showed that replacing the 3-chloro-4-fluorophenyl group with a methyl group reduced kinase inhibition by 40%, highlighting substituent sensitivity .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs .
  • Kinetic Assays : Measure enzyme inhibition (e.g., KiK_i values) under varying substrate concentrations to distinguish competitive/non-competitive mechanisms .
  • CRISPR Screening : Identify genetic vulnerabilities (e.g., knockout libraries) to pinpoint pathways affected by the compound .

Q. How do researchers optimize reaction yields during scale-up synthesis?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield for key intermediates .
  • In Situ Monitoring : Use FTIR or HPLC to track reaction progress and minimize byproduct formation .

Q. What strategies address low bioavailability in preclinical studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and absorption .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve plasma half-life .
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., sulfanyl group oxidation) and guide structural modifications .

Q. How can computational tools guide the rational design of derivatives?

  • QSAR Modeling : Correlate molecular descriptors (e.g., polar surface area, H-bond donors) with activity data to prioritize analogues .
  • ADMET Prediction : Software like SwissADME forecasts pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
  • MD Simulations : Assess target-ligand complex stability over time (e.g., RMSD plots) .

Data Analysis and Interpretation

Q. How should researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • Pull-Down Assays : Use biotinylated probes or click chemistry to isolate and identify bound proteins .
  • Phosphoproteomics : Quantify phosphorylation changes (e.g., via LC-MS/MS) to map signaling pathway modulation .

Q. What statistical approaches are critical for interpreting high-throughput screening data?

  • Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5 indicates high-quality screens) .
  • Hit Prioritization : Apply machine learning (e.g., random forests) to filter false positives using features like cytotoxicity and potency .
  • Dose-Response Modeling : Use GraphPad Prism to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.